4-Mercapto-4-methyl-2-pentanone

Description

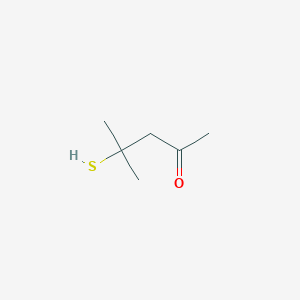

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-4-sulfanylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNZMFDCKKEPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051839 | |

| Record name | 4-Mercapto-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; roasted meaty aroma | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in fat, partially soluble (in ethanol) | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.032-1.037 | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19872-52-7 | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19872-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-mercapto-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Mercapto-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mercapto-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTO-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9524RG5ZQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 4-Mercapto-4-methyl-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-mercapto-4-methyl-2-pentanone, a key organosulfur compound. The synthesis is a two-step process commencing with the aldol (B89426) condensation of acetone (B3395972) to form mesityl oxide, which is subsequently converted to the target molecule through the addition of a sulfur source. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.

I. Overview of the Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-stage process:

-

Synthesis of Mesityl Oxide (4-Methyl-3-penten-2-one): This intermediate is synthesized from the acid-catalyzed aldol condensation of acetone.

-

Thiol Addition to Mesityl Oxide: The final product is obtained by the addition of a sulfur-containing nucleophile, such as hydrogen sulfide (B99878) or a hydrosulfide (B80085) salt, across the carbon-carbon double bond of mesityl oxide.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Mesityl Oxide from Acetone

This procedure is adapted from established methods of acid-catalyzed aldol condensation.

Materials:

-

Acetone

-

Concentrated Sulfuric Acid (Catalyst)

-

Sodium Bicarbonate Solution (Saturated)

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add acetone.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude mesityl oxide by fractional distillation.

Quantitative Data for Mesityl Oxide Synthesis:

| Parameter | Value |

| Reactant | Acetone |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 2-3 hours |

| Reaction Temperature | Reflux |

| Yield | ~50-60% |

| Boiling Point | 129-131 °C |

| Purity | >98% (by GC analysis) |

B. Step 2: Synthesis of this compound from Mesityl Oxide

This protocol describes the addition of a sulfur source to mesityl oxide.

Materials:

-

Mesityl Oxide

-

Sodium Hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas

-

Ethanol or other suitable solvent

-

Hydrochloric Acid (dilute)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask with a gas inlet tube, condenser, and dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus for solvent removal

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask, dissolve mesityl oxide in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

If using sodium hydrosulfide, add it portion-wise to the stirred solution. If using hydrogen sulfide gas, bubble it through the solution. The reaction is typically carried out in the presence of a base catalyst.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quench the reaction by adding dilute hydrochloric acid to neutralize any excess base.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Quantitative Data for this compound Synthesis:

| Parameter | Value |

| Reactant | Mesityl Oxide |

| Sulfur Source | Sodium Hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) |

| Solvent | Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Purity | >98% (by GC analysis) |

III. Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₂OS |

| Molecular Weight | 132.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 79-81 °C at 11 mmHg |

| Density | 0.96 g/mL at 25 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 6H), 2.20 (s, 3H), 2.65 (s, 2H), 1.80 (s, 1H, SH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 207.9, 55.8, 48.9, 31.8, 29.9.

-

IR (neat, cm⁻¹): 2970 (C-H), 2570 (S-H), 1715 (C=O).

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a comprehensive overview of the synthesis of this compound. Researchers, scientists, and drug development professionals can utilize this information for the laboratory-scale preparation of this important organosulfur compound. Adherence to standard laboratory safety procedures is essential when handling the reagents and performing the reactions described.

The Enigmatic Essence of Hops: A Technical Guide to 4-Mercapto-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, analysis, and biochemical pathways of 4-mercapto-4-methyl-2-pentanone (4MMP), a potent aroma compound found in hops (Humulus lupulus). 4MMP, also known as 4-methyl-4-sulfanylpentan-2-one (4MSP), is a key contributor to the desirable tropical, black currant, and box tree aromas in many hop varieties and the beers they are used to produce. Understanding the factors that influence its presence and the methods for its quantification is crucial for quality control, new variety development, and harnessing its unique sensory properties.

Natural Occurrence and Quantitative Data

This compound is a volatile thiol found in the essential oil of hop cones, constituting less than 1% of the total oil composition.[1][2] Despite its low concentration, its extremely low sensory detection threshold makes it a significant contributor to hop aroma.[3] The concentration of 4MMP in hops is highly variable and is influenced by several factors including hop variety, geographical origin, harvest year, and storage conditions.[4]

Notably, higher concentrations of free 4MMP are typically associated with "New World" hop varieties from the United States, Australia, and New Zealand.[5][6] In contrast, many traditional European hop varieties exhibit significantly lower or even undetectable levels of this compound.[4][5] This difference has been partly attributed to the agricultural practice of using copper-containing fungicides in some European regions, which can lead to a negative correlation between copper ion content and 4MMP concentration in the hops.[5][6]

The following tables summarize the quantitative data for 4MMP (also reported as 4MSP) concentrations found in various hop cultivars, as determined by stable isotope dilution assays combined with advanced chromatographic techniques.

Table 1: Concentration of this compound (4MMP/4MSP) in Various Hop Cultivars

| Hop Variety | Country of Origin | 4MMP/4MSP Concentration (µg/kg) | Reference |

| Citra | USA | 114 | [4] |

| Eureka! | USA | 59.1 | [4] |

| Simcoe | USA | 51.2 - 100+ | [4][6] |

| Apollo | USA | 28.6 - 50 | [4][6] |

| Summit | USA | 25 - 50 | [6] |

| Mosaic | USA | High Levels | [7] |

| Ekuanot | USA | High Levels | [7] |

| Cascade | USA | 10 - 25 | [6] |

| Galaxy | Australia | High Levels | [8] |

| Nelson Sauvin | New Zealand | High Levels | [8][9] |

| Topaz | Australia | 10 - 25 | [6] |

| Saaz | Czech Republic | Present as precursor | [9] |

| Strisselspalt | France | Present as precursor | [9] |

| Mandarina Bavaria | Germany | Present as precursor | [8] |

| Perle | Germany | Low to non-detected | [10] |

| Nugget | USA/Germany | Variable (lower with copper fungicides) | [10] |

| Hallertau Mittelfrüh | Germany | Not Detected | [4] |

| Tettnang | Germany | Not Detected | [4] |

| East Kent Golding | UK | Not Detected | [4] |

Note: "High Levels" indicates that the variety is recognized for its significant 4MMP content, though specific quantitative data was not available in the cited sources. The concentration of 4MMP can vary significantly between different crop years and batches.

Experimental Protocols for Quantification

The accurate quantification of 4MMP in hops is challenging due to its low concentrations and the complexity of the hop matrix.[11] Two primary analytical approaches have been successfully employed: a stable isotope dilution assay (SIDA) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS), and headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Stable Isotope Dilution Assay (SIDA) with GCxGC-TOFMS

This method is considered a gold standard for its high accuracy and precision, as it uses a labeled internal standard to correct for matrix effects and analyte losses during sample preparation.[12]

Methodology:

-

Internal Standard Spiking: A known amount of isotopically labeled 4MMP (e.g., 4-(¹³C)methyl-4-sulfanyl(1,3,5-¹³C₃)pentan-2-one) is added to a homogenized hop sample (e.g., ground hop pellets).[4]

-

Extraction: The spiked hop sample is extracted with an organic solvent, such as dichloromethane, often with the aid of sonication to ensure efficient extraction.

-

Selective Thiol Isolation: The crude extract is subjected to a cleanup step to isolate the thiol fraction. This is commonly achieved by affinity chromatography using a mercurated agarose (B213101) gel, which selectively binds thiols.[4][13]

-

Elution: After washing the column to remove non-thiol compounds, the bound thiols, including 4MMP and its labeled internal standard, are eluted with a solution of a competing thiol, such as cysteine.

-

GCxGC-TOFMS Analysis: The purified thiol fraction is then analyzed by GCxGC-TOFMS. The two-dimensional gas chromatography provides superior separation of complex mixtures, and the time-of-flight mass spectrometer allows for accurate mass determination and quantification.[4][13]

-

Quantification: The concentration of 4MMP is determined by comparing the signal intensity of the native analyte to that of the known amount of added isotopically labeled internal standard.

Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization and GC-MS/MS

This method offers a more automated and less labor-intensive alternative to the SIDA method, avoiding the use of hazardous mercury compounds.[11]

Methodology:

-

Sample Preparation: A known amount of homogenized hop sample is placed in a headspace vial. An internal standard may also be added.

-

HS-SPME with On-Fiber Derivatization (OFD): The vial is incubated at a controlled temperature to allow the volatile compounds, including 4MMP, to partition into the headspace. A solid-phase microextraction fiber coated with a suitable stationary phase is exposed to the headspace. Simultaneously, a derivatizing agent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), is introduced into the headspace, which reacts with the thiols on the fiber to form more stable and less volatile derivatives.[11][14]

-

Thermal Desorption and GC-MS/MS Analysis: The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the derivatized thiols are thermally desorbed. The analytes are then separated by the GC column and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11][14]

-

Quantification: The concentration of 4MMP is determined by comparing its peak area to a calibration curve prepared with standards.

Signaling and Biosynthetic Pathways

The presence of 4MMP in hops is a result of complex biochemical processes within the hop plant and can be further influenced by microbial activity during fermentation.

Biosynthesis of 4MMP Precursors in Humulus lupulus

The complete biosynthetic pathway of 4MMP in hops is not yet fully elucidated. However, it is understood that 4MMP exists in both a free, aroma-active form and as non-volatile, cysteine- and glutathione-conjugated precursors. The formation of these precursors in plants is hypothesized to involve the conjugation of glutathione (B108866) to an electrophilic precursor, a reaction catalyzed by glutathione S-transferases (GSTs). This is followed by the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues to yield the cysteine conjugate.

Caption: Hypothesized biosynthesis of 4MMP precursors in hops.

Biotransformation of 4MMP Precursors by Yeast during Fermentation

During the brewing process, particularly during fermentation, the non-aromatic, conjugated 4MMP precursors can be converted into the aroma-active free 4MMP. This biotransformation is catalyzed by the β-lyase enzyme produced by brewing yeast (Saccharomyces cerevisiae). The gene responsible for this activity has been identified as IRC7.

Caption: Biotransformation of 4MMP precursors by yeast β-lyase.

Conclusion

This compound is a pivotal compound in defining the aromatic characteristics of many modern hop varieties. Its presence is dictated by a complex interplay of genetics, agricultural practices, and biochemical transformations. The analytical methodologies outlined in this guide provide robust frameworks for the accurate quantification of 4MMP, enabling researchers and industry professionals to better understand and control its impact on product quality. Further research into the complete biosynthetic pathway of 4MMP in hops will undoubtedly open new avenues for the targeted breeding of hop varieties with enhanced aromatic profiles.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Comparison of 4-Mercapto-4-methylpentan-2-one contents in hop cultivars from different growing regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of 4-Methyl-4-sulfanylpentan-2-one (4MSP) in Hops by a Stable Isotope Dilution Assay in Combination with GC×GC-TOFMS: Method Development and Application To Study the Influence of Variety, Provenance, Harvest Year, and Processing on 4MSP Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-methyl-4-sulfanylpentan-2-one | TargetMol [targetmol.com]

- 6. GSH Glutathione S-Transferases [flipper.diff.org]

- 7. researchgate.net [researchgate.net]

- 8. CONCENTRATION OF 4-MERCAPTO-4-METHYLPENTAN-2-ONE AND 3-MERCAPTOHEXAN-1-OL IN HOP CULTIVARS AND THEIR BEHAVIOR IN BREWING PROCESSES | International Society for Horticultural Science [ishs.org]

- 9. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate and thiol specificity of a stress‐inducible glutathione transferase from soybean | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

4-Mercapto-4-methyl-2-pentanone precursors in Sauvignon Blanc grapes

An In-depth Technical Guide on the Precursors of 4-Mercapto-4-methyl-2-pentanone in Sauvignon Blanc Grapes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4MMP) is a potent, sulfur-containing aroma compound that significantly contributes to the characteristic "box tree," "blackcurrant," and "passionfruit" notes in Sauvignon Blanc wines.[1][2] This volatile thiol is not present in its free, aromatic form in the grape itself but is released during alcoholic fermentation from non-volatile precursors.[1][3] Understanding the nature, biosynthesis, and factors influencing the concentration of these precursors is paramount for controlling the aromatic profile of Sauvignon Blanc and potentially for applications in other fields where targeted release of volatile compounds is desired. This technical guide provides a comprehensive overview of the current knowledge on 4MMP precursors in Sauvignon Blanc grapes, including their chemical identity, biosynthetic pathways, analytical quantification methods, and the impact of viticultural and oenological practices.

Chemical Identity of 4MMP Precursors

The primary precursors of 4MMP in Sauvignon Blanc grapes are non-volatile amino acid conjugates.[4] These precursors sequester the aromatic thiol, rendering it odorless until enzymatic cleavage. The two main identified precursors are:

-

S-cysteine conjugate of this compound (Cys-4MMP): This is considered a direct precursor to 4MMP.[1][4]

-

S-glutathione conjugate of this compound (Glut-4MMP): This is another significant precursor found in grape must.[4][5]

These precursors are part of a larger family of S-conjugates that also includes precursors to other important varietal thiols like 3-mercaptohexan-1-ol (3MH).[4][6]

Biosynthesis and Release of 4MMP

The formation of 4MMP precursors occurs within the grape berry, although the precise biosynthetic pathway is still under investigation. It is understood that these precursors are then transported and stored within the grape cells. The release of the volatile 4MMP from its non-volatile precursors is a critical step that primarily occurs during alcoholic fermentation, mediated by the enzymatic activity of Saccharomyces cerevisiae.[7][8]

The key enzyme responsible for the cleavage of the C-S bond in Cys-4MMP is a cysteine-S-conjugate β-lyase .[7][9] Yeast strains exhibit varying levels of this enzymatic activity, which explains the differences in 4MMP concentrations in wines fermented with different yeasts.[10] The conversion of Glut-4MMP is thought to involve an initial breakdown to Cys-4MMP, which is then cleaved to release 4MMP.

Quantitative Data of 4MMP Precursors

The concentration of 4MMP precursors in Sauvignon Blanc grapes can vary significantly depending on factors such as clone, vineyard location, viticultural practices, and ripeness level. The following tables summarize quantitative data from various studies. It is important to note that direct comparison between studies can be challenging due to differences in analytical methodologies and reporting units.

Table 1: Concentration of Cys-4MMP and Glut-4MMP in Sauvignon Blanc Must/Juice

| Precursor | Concentration Range (µg/L) | Grape Variety | Region/Country | Reference |

| Cys-4MMP | < 1 | Sauvignon Blanc | Not Specified | [6] |

| Glut-4MMP | < 1 | Sauvignon Blanc | Not Specified | [6] |

Note: The limits of detection in this particular study were below 1 µg/L for the precursors of 4MMP.[6]

Table 2: Influence of Viticultural Practices on 4MMP Precursors and 4MMP

| Viticultural Practice | Effect on 4MMP Precursors/4MMP | Reference |

| Riper Fruit | Associated with higher levels of the precursor of 4MMP. | [1] |

| Moderate Water Insufficiency | Reduces 4MMP. | [1] |

| High Soil Copper Content | May reduce levels of 4MMP as copper can bind to thiols. | [1] |

| Increased Skin Contact | Results in more extraction of the precursor into the must. | [1] |

| Pre-fermentation Freezing | Significant elevation of varietal thiols (up to 10-fold) and precursors (up to 19-fold). | [11] |

Experimental Protocols

Accurate quantification of 4MMP precursors is crucial for research and quality control. The most common analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) .[4][6]

Sample Preparation and Extraction

A general workflow for the extraction of 4MMP precursors from grape must is as follows:

-

Grape Must Preparation: Grapes are pressed, and the resulting must is centrifuged and filtered to remove solid particles.[6]

-

Solid-Phase Extraction (SPE): The clarified must is passed through a C18 SPE cartridge to retain the precursors and remove interfering compounds like sugars.[5]

-

Elution: The precursors are eluted from the SPE cartridge using an organic solvent (e.g., methanol).

-

Concentration: The eluate is often concentrated under a stream of nitrogen to increase the sensitivity of the analysis.

HPLC-MS/MS Analysis

The concentrated extract is then injected into the HPLC-MS/MS system.

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate Cys-4MMP and Glut-4MMP from other compounds in the extract. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) is commonly employed.

-

Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte and their isotopically labeled internal standards.

Factors Influencing Precursor Levels and 4MMP Release

Several factors throughout the viticultural and winemaking process can significantly impact the final concentration of 4MMP in wine.

Viticultural Practices

-

Grape Ripeness: The concentration of 4MMP precursors tends to increase with grape ripeness.[1]

-

Vine Water Status: Moderate water stress has been shown to decrease the levels of 4MMP.[1]

-

Soil Composition: High levels of copper in the soil, often from treatments like the Bordeaux mixture, can reduce 4MMP concentrations, likely due to copper's ability to bind with sulfur compounds.[1]

-

Nitrogen and Sulfur Management: The availability of nitrogen and sulfur in the vineyard can influence the biosynthesis of amino acids and glutathione, which are the building blocks of the 4MMP precursors.[12]

Oenological Practices

-

Skin Contact: Prolonged contact between the grape juice and skins during pre-fermentation can enhance the extraction of 4MMP precursors.[1]

-

Yeast Strain Selection: The choice of yeast strain is critical, as different strains possess varying levels of β-lyase activity, directly impacting the efficiency of 4MMP release.[10][13] Specific yeast genes, such as IRC7, have been identified as being crucial for the cleavage of these precursors.[13][14]

-

Fermentation Temperature: Fermentation temperature can influence yeast metabolism and enzymatic activity, thereby affecting the rate and extent of 4MMP release.[10]

-

Oxygen Management: While precursors themselves are relatively stable to oxidation, the management of oxygen during the initial stages of winemaking can influence the overall chemical composition of the must and potentially impact subsequent enzymatic reactions.[15]

Conclusion and Future Perspectives

The understanding of this compound precursors in Sauvignon Blanc grapes has significantly advanced, with the identification of Cys-4MMP and Glut-4MMP as the key players. Analytical methods are well-established for their quantification, providing valuable tools for both research and industrial applications. The intricate interplay between viticultural practices, oenological choices, and yeast genetics in modulating the final aroma profile of Sauvignon Blanc wine is becoming clearer.

Future research should focus on elucidating the complete biosynthetic pathway of these precursors within the grape, which could open new avenues for targeted viticultural strategies to enhance desired aroma profiles. Furthermore, a deeper understanding of the transport and cleavage mechanisms in different yeast strains could lead to the development of novel fermentation approaches for a more controlled and predictable release of 4MMP. The knowledge gained from studying these natural flavor precursor systems may also have implications for the controlled release of active compounds in pharmaceutical and other biotechnological applications.

References

- 1. artoftasting.nl [artoftasting.nl]

- 2. infowine.com [infowine.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Variation in 4-mercapto-4-methyl-pentan-2-one release by Saccharomyces cerevisiae commercial wine strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Cool Way to Enhance Thiols in Sauvignon Blanc [winebusiness.com]

- 12. Volatile thiols | Aromas [labexcell.com]

- 13. Yeast genes required for conversion of grape precursors to varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. enartis.com [enartis.com]

Glutathione and cysteine conjugates of 4MMP

An In-depth Technical Guide to the Glutathione (B108866) and Cysteine Conjugates of 4-Methyl-4-mercaptopentan-2-one (4MMP)

Introduction

4-Methyl-4-mercaptopentan-2-one (4MMP), a potent sulfur-containing aroma compound, is renowned for imparting characteristic box tree and black currant notes to various products, most notably Sauvignon Blanc wines.[1][2] The free thiol, 4MMP, is highly volatile and present in final products at very low concentrations, with a sensory perception threshold as low as 0.8 to 3 ng/L.[3][4] In biological systems, such as grape must, 4MMP exists primarily as non-volatile, odorless precursors: S-glutathione (GSH-4MMP) and S-cysteine (Cys-4MMP) conjugates.[3][5] The enzymatic release of 4MMP from these conjugates, particularly during microbial fermentation, is a critical step in the development of the final aroma profile.[6][7] This technical guide provides a comprehensive overview of the formation, metabolism, and analysis of the glutathione and cysteine conjugates of 4MMP, tailored for researchers, scientists, and professionals in drug development and flavor chemistry.

Biosynthesis and Metabolism of 4MMP Conjugates

The formation of 4MMP conjugates begins in grapes and continues during the initial stages of winemaking. The proposed metabolic pathway involves the conversion of a glutathione conjugate to a cysteine conjugate, which then serves as the direct precursor to the free thiol.

Glutathione Conjugate (GSH-4MMP)

-

Formation: 4-S-Glutathionyl-4-methylpentan-2-one (GSH-4MMP) has been identified as a key precursor to 4MMP in Sauvignon Blanc juice.[3][4] Its formation is believed to be a detoxification mechanism within the grape, where glutathione is conjugated to a reactive Michael acceptor, likely mesityl oxide, a process potentially catalyzed by glutathione S-transferases (GSTs).[6]

-

Conversion to Cys-4MMP: GSH-4MMP is metabolized to Cys-4MMP through the sequential action of γ-glutamyltranspeptidase and a dipeptidase, which remove the glutamate (B1630785) and glycine (B1666218) residues, respectively. This conversion is a critical step in the metabolic cascade leading to the release of the free thiol.[8]

Cysteine Conjugate (Cys-4MMP)

-

Formation: S-(4-methyl-4-mercaptopentan-2-one)-L-cysteine (Cys-4MMP) is the direct precursor to 4MMP.[1][9] It can be formed from the metabolism of GSH-4MMP or potentially through the direct conjugation of cysteine with a suitable electrophile.[9]

-

Enzymatic Cleavage: The release of 4MMP from Cys-4MMP is catalyzed by cysteine-S-conjugate β-lyases, enzymes found in various microorganisms, including wine yeasts like Saccharomyces cerevisiae.[1][2][7] This enzymatic cleavage of the carbon-sulfur bond is the final step in the formation of the volatile aroma compound.[10]

Metabolic Pathway of 4MMP Conjugates

Caption: Metabolic pathway from precursors to 4MMP.

Quantitative Data on 4MMP and its Conjugates

The concentrations of 4MMP and its precursors can vary significantly depending on factors such as grape variety, viticultural practices, and winemaking techniques. The efficiency of the conversion of the non-volatile precursors to the volatile thiol is also highly dependent on the microbial strains used for fermentation.

Table 1: Concentration of 4MMP and its Precursors in Grape Must

| Compound | Grape Variety | Concentration (µg/L) | Reference |

| Cys-4MMP | Sauvignon Blanc | 0.5 - 5 | [11] |

| GSH-4MMP | Sauvignon Blanc | 1 - 10 | [11] |

| Cys-4MMP | Melon B. | < 1 | [11] |

| GSH-4MMP | Melon B. | < 5 | [11] |

Table 2: Conversion Yield of Cys-4MMP to 4MMP by Different Microbial Strains

| Microbial Strain | Conversion Yield (%) | Reference |

| Shewanella putrefaciens | ~12 | [1] |

| Saccharomyces cerevisiae VIN13 | ~3 | [8] |

| Various wine yeasts | 0.3 - 5 | [6][12] |

Table 3: Sensory Perception Thresholds of 4MMP

| Medium | Threshold (ng/L) | Reference |

| Water | 0.1 - 0.8 | [5][10] |

| Wine | 3 | [4] |

| Model Wine | 7.2 - 24.5 | [13] |

Experimental Protocols

Accurate quantification and characterization of 4MMP and its conjugates require robust and sensitive analytical methods. The following sections detail common experimental protocols for the synthesis, extraction, and analysis of these compounds.

Synthesis of Cys-4MMP

The synthesis of Cys-4MMP is typically achieved through a Michael addition of L-cysteine to mesityl oxide.[9]

-

Reaction Setup: Dissolve L-cysteine in a basic aqueous solution (e.g., sodium hydroxide (B78521) solution, pH ~8-9).

-

Addition of Mesityl Oxide: Add mesityl oxide to the cysteine solution dropwise while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable solvent system and ninhydrin (B49086) staining for visualization.[2]

-

Purification: After the reaction is complete, purify the Cys-4MMP from the reaction mixture using flash chromatography on a silica (B1680970) gel column.[9]

-

Structure Confirmation: Confirm the chemical structure of the synthesized Cys-4MMP using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[1][2][9]

Extraction and Purification of 4MMP Conjugates from Grape Must

A solid-phase extraction (SPE) method is commonly used to extract and purify 4MMP conjugates from complex matrices like grape must.[3][4]

-

Sample Preparation: Centrifuge and filter the grape must to remove particulate matter.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Sample Loading: Load the prepared grape must onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove sugars and other polar interferences.

-

Elution: Elute the retained 4MMP conjugates with a suitable organic solvent, such as methanol or acetonitrile (B52724).

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for analysis.

Analytical Workflow for 4MMP Conjugates

Caption: A typical workflow for the analysis of 4MMP conjugates.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly sensitive and selective technique for the direct quantification of 4MMP conjugates in grape must.[14]

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for each analyte and its corresponding isotopically labeled internal standard.

-

-

Quantification:

-

Internal Standards: Use stable isotopically labeled analogs of the target conjugates (e.g., deuterated Cys-4MMP) as internal standards to correct for matrix effects and variations in instrument response.[6]

-

Calibration: Construct a calibration curve by analyzing a series of standards with known concentrations of the target analytes and a fixed concentration of the internal standard.

-

Data Analysis: Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Conclusion

The glutathione and cysteine conjugates of 4MMP are crucial precursors to a key aroma compound in wine and potentially other natural products. Understanding their formation, metabolism, and the factors influencing their conversion to the free thiol is essential for controlling and optimizing the final flavor profile. The methodologies outlined in this guide provide a robust framework for the synthesis, extraction, and quantification of these important molecules, enabling further research into their role in flavor chemistry and biotechnology. The use of advanced analytical techniques such as UHPLC-MS/MS allows for the sensitive and accurate determination of these conjugates in complex biological matrices, paving the way for a deeper understanding of their metabolic pathways and technological relevance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. First identification of 4-S-glutathionyl-4-methylpentan-2-one, a potential precursor of 4-mercapto-4-methylpentan-2-one, in Sauvignon Blanc juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yeast genes required for conversion of grape precursors to varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of wine thiol conjugates and labeled analogues: fermentation of the glutathione conjugate of 3-mercaptohexan-1-ol yields the corresponding cysteine conjugate and free thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of S-cysteinylated and S-glutathionylated thiol precursors during oxidation of Melon B. and Sauvignon blanc musts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Release of 4-Mercapto-4-methyl-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercapto-4-methyl-2-pentanone (4MMP), a potent sulfur-containing aroma compound, is of significant interest in the food and beverage industries for its characteristic blackcurrant and box tree notes.[1][2] In nature, 4MMP is typically present as a non-volatile precursor, primarily the cysteine-S-conjugate, S-(4-methyl-2-oxopentan-4-yl)-L-cysteine (cys-4MMP). The release of the volatile and aromatic 4MMP is an enzymatic process catalyzed by cysteine-S-conjugate β-lyases (EC 4.4.1.13). This technical guide provides an in-depth overview of the enzymatic release mechanism of 4MMP, focusing on the microbial enzymes involved, quantitative data on their activity, and detailed experimental protocols for studying this process.

The Core Enzymatic Reaction

The release of this compound from its cysteine conjugate precursor is a β-elimination reaction. This reaction is catalyzed by a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine-S-conjugate β-lyases.[3][4][5] The overall reaction proceeds as follows:

S-(4-methyl-2-oxopentan-4-yl)-L-cysteine (cys-4MMP) → this compound (4MMP) + Pyruvate (B1213749) + Ammonia

This enzymatic cleavage breaks the carbon-sulfur bond, liberating the volatile thiol 4MMP, along with pyruvate and ammonia.[3][6]

In the context of fermented beverages like wine, this enzymatic activity is predominantly carried out by yeast, particularly Saccharomyces cerevisiae.[7][8][9] The yeast gene IRC7 has been identified as encoding a key carbon-sulfur β-lyase responsible for the release of 4MMP from cys-4MMP.[7][10]

Quantitative Data on Enzymatic Release

The efficiency of 4MMP release is highly dependent on the microbial strain and the specific activity of its β-lyase. The following tables summarize key quantitative data from various studies.

| Enzyme/Strain | Substrate | Specific Activity | Reference |

| S. cerevisiae Irc7p (full-length) | cys-4MMP | 89.6 ± 12.4 nmol·min⁻¹µg·prot⁻¹ | [11] |

| S. cerevisiae Irc7p (full-length) | L-cysteine | 214 ± 36 nmol·min⁻¹µg·prot⁻¹ | [11] |

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference |

| S. cerevisiae 21584 | 5.5 - 7.0 | 30 - 37 | [12] |

| K. lactis | 5.5 - 7.0 | 30 | [12] |

| Schizo. pombe | 5.5 | 30 - 37 | [12] |

| Shewanella putrefaciens | 7.0 | 37 | [2] |

| Yeast Strain | Condition | Conversion Rate of cys-4MMP to 4MMP | Reference |

| S. cerevisiae (various strains) | Standard wine fermentation | <5% | [2] |

| S. cerevisiae F15 (overexpressing full-length IRC7) | Synthetic grape media fermentation | >50% | [8] |

| S. cerevisiae S288c derivative (overexpressing full-length IRC7) | Synthetic grape media fermentation | 5-10% | [8] |

| Sake yeast | Model medium fermentation | Qualitative release from cys-4MMP and G-4MMP | [13] |

Experimental Protocols

Synthesis of S-(4-methyl-2-oxopentan-4-yl)-L-cysteine (cys-4MMP)

A common method for the synthesis of cys-4MMP involves the reaction of L-cysteine with mesityl oxide in an alkaline aqueous solution.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Mesityl oxide (4-methyl-3-penten-2-one)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in deoxygenated water.

-

Adjust the pH of the solution to approximately 8.0 with a solution of NaOH.

-

Add mesityl oxide to the L-cysteine solution. The molar ratio should be optimized, but a slight excess of mesityl oxide is common.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for several hours to days. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

-

After the reaction is complete, wash the aqueous phase with diethyl ether to remove unreacted mesityl oxide.

-

Acidify the aqueous phase to a pH of approximately 2.0 with HCl.

-

The cys-4MMP precursor will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallize the product from a water/ethanol mixture to purify it.

-

Dry the purified cys-4MMP under vacuum. Confirm the structure and purity using NMR and mass spectrometry.

Preparation of Yeast Cell-Free Extract

This protocol is adapted from methods for preparing yeast extracts for enzymatic assays.[1][7][9]

Materials:

-

Yeast culture (S. cerevisiae)

-

YPDA medium (or other suitable growth medium)

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, and a protease inhibitor cocktail)

-

0.5 mm diameter glass beads

-

Refrigerated centrifuge

-

Vortex mixer

Procedure:

-

Grow a culture of the desired yeast strain in the appropriate liquid medium at 30°C with shaking until it reaches the late logarithmic or early stationary phase.

-

Harvest the cells by centrifugation at a low speed (e.g., 3,000 x g) for 5 minutes at 4°C.

-

Wash the cell pellet with sterile, cold water and then with cold lysis buffer.

-

Resuspend the cell pellet in a minimal volume of ice-cold lysis buffer.

-

Transfer the cell suspension to a microcentrifuge tube containing an equal volume of pre-chilled 0.5 mm glass beads.

-

Disrupt the cells by vigorous vortexing for several cycles (e.g., 10 cycles of 1 minute of vortexing followed by 1 minute of cooling on ice).

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which is the cell-free extract, to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a standard method like the Bradford assay.

-

Use the extract immediately or store it in aliquots at -80°C.

β-Lyase Activity Assay (Colorimetric Method)

This assay is based on the quantification of the thiol group released from the cys-4MMP precursor using Ellman's reagent (DTNB).

Materials:

-

Yeast cell-free extract

-

cys-4MMP solution (substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a microplate well containing the reaction buffer and the cys-4MMP substrate at the desired concentration.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C).

-

Initiate the reaction by adding a specific amount of the yeast cell-free extract.

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding the DTNB solution.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the released thiol.

-

Run appropriate controls, including a blank without the enzyme extract and a standard curve with a known concentration of a thiol like L-cysteine.

-

Calculate the specific activity of the β-lyase in units such as µmol of thiol released per minute per mg of protein.

Quantification of 4MMP by LC-MS/MS

This method allows for the direct and sensitive quantification of the released 4MMP.[2][4]

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Suitable HPLC column (e.g., C18)

Materials:

-

Reaction samples from the β-lyase assay

-

4MMP standard for calibration curve

-

Internal standard (e.g., deuterated 4MMP)

-

Derivatization agent (optional, e.g., DTDP - 4,4'-dithiodipyridine)

-

Solvents for liquid chromatography (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

Procedure:

-

Stop the enzymatic reaction at different time points, for example, by adding a quenching solution or by rapid freezing.

-

(Optional but recommended for increased sensitivity and chromatographic performance) Derivatize the 4MMP in the samples with an appropriate agent. For example, derivatization with DTDP can be performed to improve the ionization efficiency of the thiol.

-

Add a known concentration of the internal standard to all samples and calibration standards.

-

Analyze the samples by LC-MS/MS. The separation is typically achieved using a reverse-phase HPLC column with a gradient elution.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4MMP and the internal standard are monitored.

-

Generate a calibration curve by plotting the ratio of the peak area of 4MMP to the peak area of the internal standard against the concentration of the 4MMP standards.

-

Quantify the concentration of 4MMP in the unknown samples using the calibration curve.

Visualizations

Caption: Enzymatic cleavage of cys-4MMP to release 4MMP.

Caption: Experimental workflow for studying 4MMP release.

References

- 1. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Yeast genes required for conversion of grape precursors to varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brewingscience.de [brewingscience.de]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Activity Assays in Yeast Cell Extracts [bio-protocol.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The yeast IRC7 gene encodes a β-lyase responsible for production of the varietal thiol 4-mercapto-4-methylpentan-2-one in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Sensory Profile of 4-Mercapto-4-methyl-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory characteristics of 4-mercapto-4-methyl-2-pentanone (MMP), a potent aroma compound with a significant impact in the fields of flavor and fragrance chemistry, as well as in the study of off-odors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated analytical workflows and potential signaling pathways.

Sensory Threshold: A Compound of High Potency

This compound is renowned for its extremely low odor detection threshold, making it a powerful contributor to the overall aroma of a product even at trace concentrations. The sensory threshold of MMP varies depending on the matrix in which it is present and the specific stereoisomer.

| Matrix | Threshold Value | Compound Specificity | Citation |

| Wine | 0.8 ng/L | 4-Methyl-4-sulfanylpentan-2-one (MMP) | [1] |

| Air | 1.2 ng/L | (4R)-4-mercapto-2-pentanone | [2] |

| Wine (LOD) | 0.19 ng/L | 4-Mercapto-4-methylpentan-2-one (MMP) | [3] |

Note: The Limit of Detection (LOD) is an analytical measure and not a sensory threshold, but it indicates the capability to detect the compound at very low levels. A related compound, 2-mercapto-2-methyl-4-pentanone, has a reported odor threshold in water ranging from 0.0001 to 0.005 ppb.[4]

Aroma Profile: A Duality of Perception

The aroma profile of this compound is complex and can be perceived differently depending on its concentration and the surrounding chemical matrix. At high concentrations, it is often described as having an unpleasant, "catty" or "sulfurous" odor, reminiscent of cat urine.[5][6] However, at lower, near-threshold concentrations, it imparts desirable and characteristic notes to a variety of products.

Common Aroma Descriptors:

This dual nature makes MMP a fascinating molecule for sensory science, as it can be a key positive contributor to the aroma of Sauvignon blanc wines, green tea, and hops, or a significant off-note in other contexts.[2][5]

Experimental Protocols

The determination of the sensory threshold and the characterization of the aroma profile of potent sulfur compounds like MMP require specialized and highly sensitive analytical techniques.

Sensory Threshold Determination

A common methodology for determining sensory thresholds is the ASTM E679 standard , which employs a forced-choice ascending concentration series.

Workflow for Sensory Threshold Determination (ASTM E679):

Caption: Workflow for sensory threshold determination using a forced-choice method.

Aroma Profile Characterization: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Generalized GC-O Protocol for MMP Analysis:

-

Sample Preparation:

-

Extraction: Volatile compounds, including MMP, are extracted from the sample matrix (e.g., wine, food) using methods such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE).

-

Derivatization (Optional): To improve the chromatographic performance and stability of thiols, a derivatization step may be employed.

-

-

Gas Chromatography:

-

The extract is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase of the column.

-

-

Olfactometry and Detection:

-

The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) and a sniffing port.

-

Trained panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any detected odors.

-

The chemical detector provides data for the identification and quantification of the compounds.

-

Workflow for GC-O Analysis:

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Signaling Pathway: A Potential Mechanism

The perception of odors is initiated by the interaction of volatile compounds with olfactory receptors (ORs) located in the nasal cavity. While the specific receptor for this compound has not been definitively identified, research on other low-molecular-weight thiols provides insights into a potential signaling pathway.

The human odorant receptor OR2T11 has been shown to be responsive to various small thiols. The activation of this receptor is notably modulated by the presence of copper and silver ions. Another receptor, OR2M3 , has been identified as highly specific to the thiol 3-mercapto-2-methylpentan-1-ol, and its response is also potentiated by copper ions.[8] This suggests a potential role for metal ions in the perception of certain thiol-containing odorants.

Proposed Signaling Pathway for Thiol Perception:

Caption: A potential signaling pathway for the perception of MMP.

This guide provides a comprehensive overview of the current understanding of the sensory properties of this compound. Further research is needed to fully elucidate the specific olfactory receptors and the nuances of its perception in different chemical environments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. aidic.it [aidic.it]

- 7. nbinno.com [nbinno.com]

- 8. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Perception of 4-Mercapto-4-methyl-2-pentanone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory perception of the enantiomers of 4-mercapto-4-methyl-2-pentanone (4-MMP), a potent aroma compound with significant implications in the flavor, fragrance, and pharmaceutical industries. This document outlines the distinct sensory characteristics of the (R)- and (S)-enantiomers, details the experimental protocols for their sensory analysis, and illustrates the underlying signaling pathways involved in their perception.

Quantitative Olfactory Profile of 4-MMP Enantiomers

The stereochemistry of this compound plays a crucial role in its olfactory perception. The two enantiomers, (R)- and (S)-4-MMP, exhibit distinct odor characteristics and perception thresholds. The (S)-enantiomer is generally perceived as having fruity and pleasant notes, reminiscent of grapefruit and blackcurrant, while the (R)-enantiomer is associated with more unpleasant, sulfury, and "catty" aromas.[1] This stark difference highlights the high degree of stereoselectivity in the human olfactory system.

Below is a summary of the quantitative data related to the olfactory perception of each enantiomer.

| Enantiomer | Odor Description | Odor Threshold in Air (ng/L) |

| (R)-4-mercapto-4-methyl-2-pentanone | Unpleasant, Catty, Sulfury | 1.2 |

| (S)-4-mercapto-4-methyl-2-pentanone | Fruity, Pleasant, Grapefruit, Blackcurrant | Not explicitly stated, but implied to be in a similar low range |

Experimental Protocols for Sensory Analysis

The sensory analysis of chiral compounds like 4-MMP enantiomers requires precise and controlled methodologies to ensure accurate and reproducible results. The following protocols are based on established techniques for the analysis of volatile sulfur compounds and chiral odorants.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with human sensory perception.

Objective: To separate the (R)- and (S)-enantiomers of 4-MMP and to characterize their individual odor profiles.

Materials and Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Chiral capillary column (e.g., Rt-βDEXsm or similar).

-

High-purity helium as carrier gas.

-

Syringe for sample injection.

-

Samples of purified (R)- and (S)-4-mercapto-4-methyl-2-pentanone.

-

Appropriate solvent (e.g., dichloromethane).

Procedure:

-

Sample Preparation: Prepare dilute solutions of the individual enantiomers and a racemic mixture in the chosen solvent. The concentration should be optimized to be well above the detection threshold but not overpowering to the assessor.

-

GC Instrument Setup:

-

Install the chiral capillary column in the GC.

-

Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 220°C at a rate of 5°C/min.

-

Set the injector and detector temperatures (e.g., 250°C for both).

-

Set the carrier gas flow rate.

-

Split the column effluent between the FID and the olfactometry port.

-

-

GC-O Analysis:

-

A trained sensory panelist (assessor) sits (B43327) at the olfactometry port.

-

Inject a sample onto the GC column.

-

The assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

The FID simultaneously provides a chromatogram showing the retention times of the separated compounds.

-

By correlating the retention times from the FID with the assessor's observations, the odor characteristics of each enantiomer can be determined.

-

Determination of Odor Detection Threshold

The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage of a population.

Objective: To quantify the odor detection thresholds of the (R)- and (S)-enantiomers of 4-MMP in air.

Materials and Instrumentation:

-

Dynamic olfactometer.

-

Source of purified, odorless air.

-

Gas-tight syringes for sample introduction.

-

A panel of trained and screened sensory assessors.

-

Solutions of known concentrations of each enantiomer.

Procedure:

-

Panelist Selection and Training: Select a panel of assessors based on their olfactory acuity and train them on the recognition of the target odorants.

-

Sample Preparation and Presentation:

-

Prepare a series of dilutions of each enantiomer in a suitable solvent or use a gas calibration system to generate known concentrations in air.

-

Use the olfactometer to present the samples to the panelists in an ascending order of concentration.

-

Each presentation should consist of one port with the diluted odorant and two ports with blank (odorless) air (triangular forced-choice method).

-

-

Threshold Determination:

-

Panelists are asked to identify the port with the odor.

-

A correct identification at a given concentration is recorded.

-

The individual threshold is the lowest concentration at which a panelist can reliably detect the odor.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Visualizing Experimental and Logical Relationships

Experimental Workflow for Sensory Analysis

The following diagram illustrates the typical workflow for the sensory analysis of 4-MMP enantiomers, from sample acquisition to the final data analysis.

Caption: Workflow for the sensory analysis of 4-MMP enantiomers.

Olfactory Signaling Pathway

The perception of odorants like the 4-MMP enantiomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific ORs that bind to the (R)- and (S)-enantiomers of 4-MMP have not yet been definitively identified, the general signaling cascade is well-established. The binding of an odorant to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

Caption: Generalized olfactory signaling pathway for thiols.

Conclusion

The distinct olfactory perceptions of the (R)- and (S)-enantiomers of this compound underscore the remarkable specificity of the human olfactory system. Understanding the sensory profiles and the underlying biological mechanisms of these chiral molecules is critical for their application in various fields. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible sensory analysis of these and other chiral odorants. Further research into the specific olfactory receptors responsible for the perception of each enantiomer will provide deeper insights into the molecular basis of olfaction and may open new avenues for the targeted design of flavors, fragrances, and therapeutic agents.

References

The Genesis of "Box Tree" Aroma: A Technical Guide to the Biosynthesis of 4MMP Precursors in Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of 4-mercapto-4-methylpentan-2-one (4MMP) precursors in Vitis vinifera (the common grapevine). 4MMP is a potent volatile thiol responsible for the characteristic "box tree" or "blackcurrant" aroma in many wines, particularly Sauvignon Blanc. Understanding the biogenesis of its non-volatile precursors in the grape berry is paramount for modulating wine aroma profiles and has broader implications for the study of glutathione-S-transferase (GST) and γ-glutamyltranspeptidase (GGT) activity in plant biochemistry. This document details the core biosynthetic pathways, presents quantitative data on precursor concentrations, outlines experimental protocols for their analysis, and provides visual diagrams of the key processes.

The Core Biosynthetic Pathway

The formation of the primary aroma-inactive precursors of 4MMP in Vitis vinifera is a multi-step enzymatic process. The two key precursors that accumulate in the grape berry are S-4-(4-methylpentan-2-one)-L-glutathione (GSH-4MMP) and S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP).[1][2][3] During alcoholic fermentation, yeast will cleave these non-volatile precursors to release the volatile and aromatic 4MMP.[1][2][3]

The biosynthesis is initiated by the conjugation of glutathione (B108866) (GSH) to a precursor molecule, mesityl oxide, a reaction catalyzed by the enzyme glutathione-S-transferase (GST). The resulting GSH-4MMP can then be catabolized by γ-glutamyltranspeptidase (GGT) to remove the glutamyl moiety, yielding the cysteinylglycine (B43971) conjugate (CysGly-4MMP). Subsequent cleavage of the glycine (B1666218) residue by a dipeptidase results in the formation of Cys-4MMP. Both GSH-4MMP and Cys-4MMP are then transported and stored in the grape berry, primarily within the skin and pulp.[3][4]

Quantitative Data on 4MMP Precursors

The concentration of 4MMP precursors varies significantly among different Vitis vinifera varieties, with Sauvignon Blanc generally exhibiting the highest levels. The table below summarizes the quantitative data for Cys-4MMP and GSH-4MMP in the juice of several grape varieties as reported in the literature. Concentrations are typically in the micrograms per liter (µg/L) or micrograms per kilogram (µg/kg) range.

| Grape Variety | Precursor | Concentration Range | Reference |

| Sauvignon Blanc | Cys-4MMP | 1 - 4 µg/kg | |

| GSH-4MMP | ~0.3 µg/kg | [5] | |

| Colombard | GSH-4MMP | Not detected | [2] |

| Gros Manseng | GSH-4MMP | Not detected | [2] |

| Merlot | Cys-4MMP | Present (levels vary) | [1][6] |

| GSH-4MMP | Present (levels vary) | [1][6] | |

| Cabernet Sauvignon | Cys-4MMP | Present (levels vary) | [1][6] |

| GSH-4MMP | Present (levels vary) | [1][6] | |

| Grillo | 4MMP precursors | Not detected in industrial must | [4] |

| Interspecific Hybrids | 4MMP precursors | Generally absent or in very low concentrations | [7] |

Experimental Protocols

The analysis of 4MMP precursors in grape must and wine is primarily achieved through Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers the high sensitivity and selectivity required for the quantification of these trace-level compounds.

Sample Preparation and Extraction

-

Grape Berry Homogenization: A representative sample of grape berries is cryo-milled to a fine powder to ensure homogeneity and to halt enzymatic activity.

-

Solvent Extraction: The powdered grape tissue is extracted with a cold methanol (B129727)/water solution (e.g., 80:20 v/v). This step is crucial for the efficient extraction of the polar precursor compounds.

-

Purification by Solid-Phase Extraction (SPE): The crude extract is then purified using a solid-phase extraction (SPE) cartridge (e.g., C18 or a specific polymeric sorbent). This step removes interfering compounds such as sugars, organic acids, and phenolic compounds. The precursors are retained on the sorbent and subsequently eluted with an organic solvent like methanol.[8]

UHPLC-MS/MS Analysis

-

Chromatographic Separation: The purified extract is injected into a UHPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution program is employed, typically using a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B). The gradient starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the compounds based on their polarity.

-

Mass Spectrometric Detection: The eluent from the UHPLC is directed to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the target precursors. This involves selecting the specific precursor ion (parent ion) and then fragmenting it to produce a characteristic product ion. The transition from the parent ion to the product ion is monitored for each precursor.

-

Quantification: Absolute quantification is achieved using the stable isotope dilution assay (SIDA). This involves spiking the sample with known amounts of deuterated internal standards (e.g., d6-Cys-4MMP and d10-GSH-4MMP) prior to extraction.[5] The ratio of the signal of the native precursor to its deuterated counterpart allows for accurate quantification, correcting for any losses during sample preparation and ionization suppression in the mass spectrometer.

Conclusion

The biosynthesis of 4MMP precursors in Vitis vinifera is a complex process that is fundamental to the aromatic potential of many wine grape varieties. The primary precursors, GSH-4MMP and Cys-4MMP, are synthesized via the glutathione conjugation pathway, with GST and GGT playing pivotal roles. The concentration of these precursors is highly dependent on the grape variety. Accurate quantification of these compounds is essential for both viticultural and oenological research and relies on sensitive analytical techniques such as UHPLC-MS/MS with stable isotope dilution. Further research into the genetic regulation of the enzymes involved in this pathway and the impact of viticultural practices on precursor accumulation will continue to be a key area of interest for enhancing and modulating wine aroma.

References

- 1. infowine.com [infowine.com]

- 2. researchgate.net [researchgate.net]

- 3. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]

- 4. Varietal Thiols in Wine | Winemakers Research Exchange [winemakersresearchexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. awri.com.au [awri.com.au]

- 7. researchgate.net [researchgate.net]

- 8. infowine.com [infowine.com]

The Pivotal Role of 4-Mercapto-4-methyl-2-pentanone in Defining Wine Varietal Character: A Technical Guide

An in-depth exploration of the chemical nature, sensory impact, and analytical determination of a key varietal thiol.

Abstract

4-Mercapto-4-methyl-2-pentanone (4MMP), a potent volatile thiol, is a crucial aroma compound that significantly influences the varietal character of numerous wines.[1][2][3] Renowned for imparting distinct notes of box tree, blackcurrant, and gooseberry, its presence, even at nanogram-per-liter concentrations, can define the aromatic profile of wines such as Sauvignon Blanc.[1][4][5] This technical guide provides a comprehensive overview of the chemistry of 4MMP, its formation from odorless precursors in grapes during fermentation, its profound sensory impact, and the advanced analytical methodologies employed for its quantification. This document is intended for researchers, scientists, and professionals in the fields of enology and flavor chemistry, offering detailed experimental protocols and a summary of its prevalence across different wine varietals.

Introduction: The Significance of Volatile Thiols in Wine Aroma